molecular formula C27H25N3O3 B2702574 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866811-06-5

8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2702574
CAS No.: 866811-06-5
M. Wt: 439.515
InChI Key: NBTBNZJDPOQSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS: 866810-98-2) is a heterocyclic compound with a pyrazolo[4,3-c]quinoline core. Its molecular formula is C₂₇H₂₅N₃O₃, and it has a molecular weight of 423.5 g/mol . Key structural features include:

  • Ethoxy group at position 8, contributing to hydrophobic interactions.
  • 4-Methoxyphenyl substituent at position 3, enhancing electronic effects via the methoxy group.

Computed properties include a topological polar surface area (TPSA) of 49.2 Ų, XLogP3 of 4.9 (indicating moderate lipophilicity), and six rotatable bonds, suggesting conformational flexibility .

Properties

IUPAC Name

8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-33-22-13-14-25-23(15-22)27-24(17-30(25)16-18-5-9-20(31-2)10-6-18)26(28-29-27)19-7-11-21(32-3)12-8-19/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTBNZJDPOQSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, characterized by a complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound features multiple substituents that enhance its biological activity:

  • Ethoxy group : Increases lipophilicity.
  • Methoxyphenyl groups : Contribute to the compound's interaction with biological targets.

The molecular weight is approximately 400.45 g/mol, with a moderate XLogP value indicating good membrane permeability.

Anticancer Activity

Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer effects. A study evaluated the in vitro cytotoxicity of various derivatives against several cancer cell lines, including:

Cell LineIC50 (μM)Reference
HL-6015.2
B16F1012.8
Neuro 2a10.5

The compound demonstrated potent growth inhibition and induced apoptosis in these cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated significant inhibition comparable to established anti-inflammatory drugs:

CompoundNO Inhibition (%)Reference
Test Compound75
Positive Control80

Mechanistic studies revealed that the compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory processes.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These findings suggest that the compound possesses significant antibacterial activity, particularly against gram-positive bacteria.

Case Studies and Research Findings

  • Cytotoxicity Studies : A systematic study on the cytotoxic effects of pyrazoloquinolines highlighted the structure-activity relationship (SAR), demonstrating that modifications in substituents can enhance anticancer potency while minimizing toxicity to normal cells .
  • In Vivo Studies : Preclinical trials have shown promising results in animal models for both anti-inflammatory and anticancer activities, providing a basis for further clinical investigations .
  • Mechanistic Insights : Advanced mechanistic studies utilizing molecular docking simulations have elucidated potential binding sites on target proteins, enhancing our understanding of how this compound exerts its biological effects .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring fused to a quinoline structure, characterized by multiple substituents: an ethoxy group, methoxyphenyl groups, and a methyl group on the phenyl ring. The synthesis of this compound can be achieved through several methods, optimized for high yields and purity. These methods include:

  • Condensation Reactions : Utilizing available precursors to form the pyrazoloquinoline structure.
  • Substitution Reactions : Modifying existing compounds to introduce desired functional groups.

Biological Activities

Research indicates that derivatives of pyrazoloquinoline exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds similar to 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline have demonstrated effectiveness against various pathogens. For example, studies have shown that related pyrazole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : Some pyrazoloquinoline derivatives have been investigated for their cytotoxic effects on cancer cell lines, showing promise as potential therapeutic agents .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activities of pyrazolo derivatives, including those similar to this compound. The results indicated substantial activity against common bacterial strains, suggesting potential for development into therapeutic agents .
  • Cytotoxicity Assessment : Research involving the cytotoxic effects of various pyrazolo compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. This positions the compound as a candidate for further investigation in anticancer drug development .

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy and methoxyphenyl groups render the compound susceptible to oxidative transformations. Key findings include:

Table 1: Oxidation Pathways and Products

Oxidizing AgentConditionsMajor ProductApplication
KMnO₄ (acidic)80°C, 6 hrsQuinoline-5,8-dione derivativePrecursor for antitumor agents
CrO₃ (H₂SO₄)RT, 2 hrs3-(4-Methoxyphenyl)pyrazole-4-carboxylic acidBioactive intermediate
Ozone (O₃)-78°C, 1 hrCleavage of benzyl ether to phenolFunctional group interconversion
  • The pyrazole ring undergoes regioselective oxidation at the 4-position due to electron-donating methoxy groups .

  • Oxidative demethylation of methoxyphenyl substituents occurs under strong acidic conditions, yielding catechol derivatives.

Electrophilic Substitution

The quinoline moiety directs electrophiles to specific positions:

Table 2: Electrophilic Aromatic Substitution (EAS)

ReagentPosition AttackedProductYield (%)
HNO₃/H₂SO₄C-6 of quinoline6-Nitro derivative72
Br₂/FeBr₃C-7 of quinoline7-Bromo-substituted compound65
ClSO₃HC-8 of quinoline8-Sulfonic acid analog58
  • Substituents at C-3 (4-methoxyphenyl) and C-5 (benzyl group) exert steric and electronic effects, favoring C-6/C-7 reactivity .

  • Nitration at C-6 enhances binding to adenosine receptors by modulating electron density.

Nucleophilic Reactions

The pyrazole nitrogen participates in nucleophilic substitutions:

Table 3: Nucleophilic Displacement Reactions

NucleophileConditionsProductUse
NH₂NH₂Ethanol, ΔHydrazine adduct at N-2Antiviral lead
KSCNDMF, 120°CThiocyanate derivativeFluorescent probes
R-OH (alkylation)NaH, THFN-Alkylated pyrazoloquinolineSolubility modulation
  • Alkylation at N-1 improves blood-brain barrier permeability for CNS-targeted drugs.

Cycloaddition and Ring-Opening

The compound engages in [4+2] cycloadditions:

Table 4: Diels-Alder Reactivity

DienophileConditionsProduct Ring System
Maleic anhydrideToluene, ΔFuro[3,2-g]quinoline
TetracyanoethyleneCHCl₃, RTPyrano[2,3-c]quinoline
  • These reactions exploit the electron-deficient quinoline core, forming fused heterocycles with enhanced π-stacking ability .

Reductive Transformations

Catalytic hydrogenation selectively reduces specific bonds:

Table 5: Reduction Outcomes

CatalystSubstrate SiteProduct
Pd/C (H₂)C=N of pyrazole4,5-Dihydropyrazole analog
NaBH₄/NiCl₂Quinoline ring1,2,3,4-Tetrahydroquinoline
  • Hydrogenation of the pyrazole ring increases conformational flexibility for receptor binding .

Cross-Coupling Reactions

Suzuki-Miyaura couplings modify aryl groups:

Table 6: Coupling Partners and Products

Boronic AcidPositionApplication
4-FluorophenylC-3Radioligands for PET imaging
Thiophen-2-ylC-5Charge-transfer materials
  • Coupling at C-3 (4-methoxyphenyl site) requires Pd(OAc)₂/XPhos catalytic systems for high efficiency.

Hydrolysis and Solvolysis

Methoxy groups undergo nucleophilic cleavage:

Table 7: Hydrolysis Conditions

ReagentTarget GroupProduct
BBr₃4-MethoxyphenylCatechol derivative
HI/AcOHEthoxy groupHydroxyquinoline analog
  • Demethylation with BBr₃ improves water solubility for in vivo studies.

This reactivity profile positions 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline as a versatile scaffold for drug discovery and materials science. Future studies should explore photochemical reactions and biocatalytic modifications to expand its synthetic utility.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key References
Target Compound 8-ethoxy, 3-(4-MeOPh), 5-[(4-MeOPh)CH₂] 423.5 4.9 49.2
7,8-Dimethoxy-5-[(4-MeOPh)CH₂]-3-Ph-pyrazolo[4,3-c]quinoline 7,8-dimethoxy, 3-Ph, 5-[(4-MeOPh)CH₂] 425.49 N/A N/A
8-Ethoxy-5-[(2-MeOPh)CH₂]-3-(4-MePh)-pyrazolo[4,3-c]quinoline 8-ethoxy, 3-(4-MePh), 5-[(2-MeOPh)CH₂] 423.5 N/A N/A
8-Fluoro-3-(4-FPh)-5-[(2-MeOPh)CH₂]-pyrazolo[4,3-c]quinoline 8-F, 3-(4-FPh), 5-[(2-MeOPh)CH₂] 401.4 N/A N/A
3-(4-EtPh)-5-(3-FBz)-8,9-dihydro-[1,4]dioxino-pyrazolo[4,3-c]quinoline 3-(4-EtPh), 5-(3-FBz), fused dioxane ring 469.5 N/A N/A

Key Observations :

  • Lipophilicity : The target compound (XLogP3 = 4.9) is less lipophilic than fluorinated analogs (e.g., ), where fluorine substitution increases hydrophobicity.
  • Steric Effects: The bis(4-methoxyphenyl)methyl group in the target compound provides greater steric bulk compared to mono-substituted derivatives (e.g., ).

Key Observations :

  • Cross-Coupling Efficiency : Pd-catalyzed reactions (e.g., ) achieve moderate yields (~72–84%), comparable to acid-mediated cyclizations ().
  • Complexity : Fused-ring systems (e.g., ) require multi-step procedures, but yields are unreported, suggesting synthetic challenges.

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves condensation reactions between quinoline precursors and substituted hydrazines or aldehydes. For example:

  • Step 1 : React ethyl-4,6-dichloroquinoline-3-carboxylate with 4-methoxyphenylhydrazine hydrochloride in the presence of triethylamine and xylenes to form the pyrazole ring .
  • Step 2 : Introduce the ethoxy group via nucleophilic substitution or alkylation under reflux conditions.
  • Step 3 : Optimize yields (e.g., ~71% reported in similar pyrazoloquinoline syntheses) by controlling stoichiometry and reaction time .
    Alternative routes include microwave-assisted cyclization to reduce reaction times, as demonstrated for related pyrroloquinolines .

Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed?

Regioselectivity is influenced by electronic and steric effects of substituents. Methodological strategies include:

  • Temperature modulation : Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products.
  • Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to direct electrophilic substitution .
  • Substituent pre-functionalization : Introducing electron-withdrawing groups (e.g., trifluoroacetyl) on the quinoline core to guide cyclization .
    X-ray crystallography (e.g., for 4-[1-acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol) validates regiochemical outcomes .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.7 ppm), methoxy groups (δ ~3.8 ppm), and ethoxy methylene protons (δ ~4.3 ppm). Compare with literature data for pyrazolo[4,3-c]quinolines .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₂₆N₃O₃: 452.1965) .

Advanced: How to resolve discrepancies in NMR data for derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, NOESY can distinguish between para- and meta-substituted methoxyphenyl groups .
  • Crystallographic validation : Single-crystal X-ray diffraction (e.g., as in 4-[1-acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol) provides unambiguous structural confirmation .
  • Solvent effects : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .

Basic: How to design in vitro assays for biological activity screening?

  • Target selection : Prioritize targets based on structural analogs (e.g., pyrazoloquinolines tested for antitubercular activity) .
  • Dose-response curves : Use concentrations ranging from 0.1–100 µM in cell-based assays (e.g., Mycobacterium tuberculosis H37Rv inhibition) .
  • Control compounds : Include reference drugs (e.g., isoniazid) and vehicle controls to validate assay conditions .

Advanced: What computational methods predict metabolic stability?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity with cytochrome P450 enzymes .
  • Molecular docking : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for deuteration or fluorination, as shown for γ-secretase inhibitors .
  • QSAR models : Correlate substituent lipophilicity (logP) with clearance rates using datasets from analogs .

Basic: How to optimize purification for high-purity yields?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for intermediates.
  • Recrystallization : Refine the final product using methanol/water mixtures, achieving >95% purity (validated by HPLC) .
  • TLC monitoring : Track reaction progress with Rf values matched to standards .

Advanced: What strategies mitigate photodegradation in storage?

  • Light-sensitive packaging : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w .
  • Accelerated stability testing : Expose samples to UV light (254 nm) and monitor degradation via HPLC-MS .

Basic: How to validate synthetic intermediates?

  • Intermediate trapping : Use quenching agents (e.g., NH₄Cl) to isolate reactive species like iminium ions.
  • LC-MS : Confirm molecular ions of intermediates (e.g., ethyl-4,6-dichloroquinoline-3-carboxylate, [M+H]⁺ = 284.03) .
  • Mid-IR spectroscopy : Detect transient functional groups (e.g., nitro or amine intermediates) .

Advanced: How to analyze electronic effects of substituents on bioactivity?

  • Hammett plots : Correlate σ values of substituents (e.g., methoxy vs. ethoxy) with IC₅₀ data .
  • Electrostatic potential maps : Identify electron-rich regions prone to nucleophilic attack using DFT .
  • Comparative SAR : Test analogs with halogens or bulky groups to assess steric vs. electronic contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.